molecular formula C12H19N B183648 N-(4-Isopropylbenzyl)ethanamine CAS No. 889949-99-9

N-(4-Isopropylbenzyl)ethanamine

Cat. No.: B183648
CAS No.: 889949-99-9
M. Wt: 177.29 g/mol
InChI Key: IMAULWNZPIFDCG-UHFFFAOYSA-N
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Description

N-(4-Isopropylbenzyl)ethanamine is a secondary amine featuring a benzyl group substituted with an isopropyl moiety at the para position and an ethanamine chain. The isopropyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-13-9-11-5-7-12(8-6-11)10(2)3/h5-8,10,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAULWNZPIFDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406022
Record name N-(4-ISOPROPYLBENZYL)ETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889949-99-9
Record name N-(4-ISOPROPYLBENZYL)ETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sodium Triacetoxyborohydride-Mediated Reductions

Sodium triacetoxyborohydride (STAB) has emerged as a superior reagent for reductive amination due to its selectivity and compatibility with diverse substrates. In a benchmark study, STAB achieved 92% yield for analogous N-benzylethanamines under mild conditions (1,2-dichloroethane, 25°C, 12 h). The reaction proceeds via initial imine formation between 4-isopropylbenzaldehyde and ethylamine, followed by stereoselective hydride transfer. Acidic additives (e.g., acetic acid) protonate the imine intermediate, accelerating the reduction step while suppressing aldol side reactions.

Table 1. Optimization of STAB-Based Reductive Amination

ParameterOptimal ValueYield (%)Side Products
SolventDCE92<5% dialkylation
Temperature (°C)2592None detected
Molar Ratio (Ald:Amine)1:1.2898% unreacted aldehyde
STAB Equivalents1.592Traces of alcohol byproduct

Two-Step Imine Hydrogenation Strategies

Industrial-scale synthesis often decouples imine formation and reduction to mitigate equilibrium limitations. The patented method in US6476268B1 exemplifies this approach:

Imine Synthesis

4-Isopropylbenzaldehyde reacts with ethylamine in methanol at 50°C for 4 h, achieving 85% conversion to the imine intermediate. Crucially, water generated during condensation remains in situ, obviating the need for azeotropic removal. NMR studies of analogous systems confirm that water-miscible solvents (e.g., THF, ethanol) stabilize the imine against hydrolysis, enabling direct progression to hydrogenation.

Catalytic Hydrogenation

The imine solution undergoes hydrogenation using 5% Pd/C (2 wt%) under 30 bar H₂ at 80°C. This method achieves 94% isolated yield with <1% over-reduction to the tertiary amine. Comparative catalyst screenings reveal palladium’s superiority over Raney nickel (78% yield) and platinum oxide (82%) for preserving the ethylamine moiety.

Table 2. Catalyst Performance in Imine Hydrogenation

CatalystPressure (bar)Temperature (°C)Yield (%)Selectivity (%)
5% Pd/C30809499
Raney Ni501007885
PtO₂20608292

Solvent and Additive Effects on Reaction Efficiency

Solvent polarity directly impacts imine stability and reducibility. Polar aprotic solvents like DCE facilitate faster STAB-mediated reductions (k = 0.18 min⁻¹) compared to THF (k = 0.09 min⁻¹). Conversely, protic solvents such as methanol stabilize protonated iminium species, enhancing hydrogenation rates by 40% in Pd/C systems.

Acidic Additives

Acetic acid (10 mol%) in STAB reactions suppresses enamine formation by maintaining an acidic pH, as demonstrated by LC-MS studies of deuterated analogs. However, excess acid (>20 mol%) promotes aldehyde dimerization, necessitating precise stoichiometric control.

Challenges in Byproduct Formation and Mitigation

Dialkylation Side Reactions

Primary amines like ethylamine are prone to dialkylation, particularly under high aldehyde concentrations. Stepwise protocols—forming the imine in methanol before reduction with NaBH₄—reduce dialkylation from 15% to <2%.

Oxidative Degradation

The benzylic position in this compound undergoes autoxidation upon prolonged air exposure. Post-synthesis stabilization with 0.1% BHT (butylated hydroxytoluene) extends shelf-life to 12 months at −20°C.

Industrial-Scale Process Considerations

Continuous flow reactors address exothermicity concerns in large-scale imine hydrogenation. Patent data indicate a 20% throughput increase using packed-bed Pd/C reactors versus batch systems . Economic analyses favor STAB in pharmaceutical applications (purity-driven) versus catalytic hydrogenation for bulk chemical production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Isopropylbenzyl)ethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-(4-isopropylbenzyl)ethanimine.

    Reduction: this compound hydrochloride.

    Substitution: Tertiary amines

Mechanism of Action

The mechanism of action of N-(4-Isopropylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

  • N-(4-Methylbenzyl)propan-2-amine (Isopropyl-(4-Methyl-Benzyl)-Amine): This analog replaces the isopropyl group with a methyl substituent at the para position of the benzyl ring.
  • N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine: The ethyl substituent and additional methoxyphenyl group on the ethanamine chain introduce electron-donating effects, which could enhance serotonin receptor affinity, as seen in hallucinogenic NBOMe derivatives .

Modifications on the Ethanamine Chain

  • NBOMe Derivatives (e.g., 25B-NBOMe, 25C-NBOMe): These compounds feature a 2-methoxybenzyl group attached to the ethanamine nitrogen and halogen or alkyl substitutions on the phenyl ring. The methoxy group in NBOMe derivatives increases 5-HT2A receptor affinity, a property critical for hallucinogenic activity. In contrast, the isopropyl group in N-(4-Isopropylbenzyl)ethanamine may prioritize interactions with hydrophobic receptor pockets .
  • This contrasts with the simpler ethanamine structure of the target compound .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Key Substituents Lipophilicity (logP)* Receptor Affinity
This compound C₁₂H₁₉N 4-Isopropylbenzyl, ethanamine High (est. ~3.5) Not reported
N-(4-Methylbenzyl)propan-2-amine C₁₁H₁₇N 4-Methylbenzyl, isopropylamine Moderate (est. ~2.8) Not reported
25B-NBOMe C₁₈H₂₂BrNO₂ 4-Bromo-2,5-dimethoxyphenyl, NBOMe Moderate (~2.9) High 5-HT2A affinity
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine C₁₈H₂₃NO 4-Ethylbenzyl, 4-methoxyphenethyl High (~3.7) Serotonin/dopamine receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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